(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid
Description
DMP-802 is a small molecule drug that acts as a glycoprotein IIb/IIIa antagonist. It was initially developed by Bristol Myers Squibb Co. for the treatment of cardiovascular diseases, particularly thrombosis . The compound has a molecular formula of C20H24N6O7S and is known for its ability to inhibit platelet aggregation .
Properties
Molecular Formula |
C20H24N6O7S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C20H24N6O7S/c1-10-18(11(2)32-24-10)34(30,31)26-16(20(28)29)9-23-17(27)8-14-7-15(25-33-14)12-3-5-13(6-4-12)19(21)22/h3-6,14,16,26H,7-9H2,1-2H3,(H3,21,22)(H,23,27)(H,28,29)/t14-,16+/m1/s1 |
InChI Key |
XKFYFSNOQRUIAO-ZBFHGGJFSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N[C@@H](CNC(=O)C[C@H]2CC(=NO2)C3=CC=C(C=C3)C(=N)N)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(CNC(=O)CC2CC(=NO2)C3=CC=C(C=C3)C(=N)N)C(=O)O |
Synonyms |
3-((5R)-3-(4-(aminoiminomethyl)phenyl)-4,5-dihydro-5-isoxazolylacetyl)amino-N-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-L-alanine monomethanesulfonate DMP 802 DMP-802 |
Origin of Product |
United States |
Preparation Methods
The synthesis of DMP-802 involves several steps. The sulfonation of 2 (S)-amino-3-(tert-butoxycarbonylamino)propionic acid methyl ester with 3,5-dimethylisoxazol-4-ylsulfonyl chloride in the presence of triethylamine in dichloromethane yields the corresponding sulfonamide . This sulfonamide is then deprotected with trifluoroacetic acid to yield the 3-aminopropionic acid derivative . The condensation of this derivative with [3-(4-cyanophenyl)-4,5-dihydroisoxazol-5 ®-yl]acetic acid using TBTU and triethylamine in DMF affords the carboxamide . The cyano group of the carboxamide is treated with dry hydrochloric acid and then with ammonia, ammonium acetate, or ammonium carbonate to obtain the amidino group . Finally, the compound is hydrolyzed with lithium hydroxide, 6N hydrochloric acid, or rabbit liver esterase .
Chemical Reactions Analysis
DMP-802 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and amidino groups.
Common reagents and conditions used in these reactions include triethylamine, dichloromethane, trifluoroacetic acid, TBTU, DMF, dry hydrochloric acid, ammonia, ammonium acetate, ammonium carbonate, lithium hydroxide, and rabbit liver esterase . Major products formed from these reactions include various derivatives of the original compound, such as carboxamides and amidino derivatives .
Scientific Research Applications
Mechanism of Action
DMP-802 exerts its effects by selectively antagonizing the glycoprotein IIb/IIIa receptor on platelets . This receptor plays a crucial role in platelet aggregation, a process essential for blood clot formation . By inhibiting this receptor, DMP-802 prevents platelets from clumping together, thereby reducing the risk of thrombosis . The molecular targets involved include the integrin alpha-IIb/beta-3 complex, which is a key component of the glycoprotein IIb/IIIa receptor .
Comparison with Similar Compounds
DMP-802 is compared with other glycoprotein IIb/IIIa antagonists such as abciximab, eptifibatide, and tirofiban . These compounds also inhibit platelet aggregation but differ in their chemical structures and pharmacokinetic properties . For example:
Abciximab: A monoclonal antibody fragment that binds to the glycoprotein IIb/IIIa receptor.
Eptifibatide: A cyclic peptide that inhibits the receptor.
Tirofiban: A non-peptide antagonist that blocks the receptor.
DMP-802 is unique in its extended duration of action and oral bioavailability, making it a promising candidate for long-term treatment of cardiovascular diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
